

# "Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate molecular weight"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

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## An In-Depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

This technical guide provides a comprehensive overview of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of biologically active agents, including inhibitors of critical cellular pathways.<sup>[1][2][3]</sup> This document details the compound's physicochemical properties, provides relevant experimental protocols for its synthesis, and explores its role as a scaffold in targeting significant signaling pathways.

## Compound Data and Physicochemical Properties

**Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate** is a solid organic compound.<sup>[4]</sup> Its key quantitative data and identifiers are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	255.07 g/mol	[4][5]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[4][5][6]
CAS Number	354548-08-6	[4][5]
IUPAC Name	methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate	[5]
Physical Form	Solid	[4]
InChI Key	DCQQILZPUHSRGM-UHFFFAOYSA-N	[4][5]
SMILES String	<chem>COC(=O)c1cn2cc(Br)ccc2n1</chem>	[4]

## Experimental Protocols: Synthesis

The synthesis of **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate** and related structures typically involves a key cyclization reaction. The general strategy involves the reaction of a substituted 2-aminopyridine with an  $\alpha$ -halocarbonyl compound.

### Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for creating the core 6-bromoimidazo[1,2-a]pyridine structure involves the reaction of 2-amino-5-bromopyridine with a suitable reagent like chloroacetaldehyde or bromomalonaldehyde.[7][8]

Materials:

- 2-amino-5-bromopyridine
- 40% Chloroacetaldehyde aqueous solution or 2-Bromomalonaldehyde
- Sodium bicarbonate (or other suitable base)[8]
- Solvent (e.g., Ethanol, Acetonitrile, Water)[7][8]

- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction vessel.
- Add the chloroacetaldehyde solution or 2-bromomalonaldehyde to the mixture. The molar ratio is typically around 1:1.2 to 1:1.5 (aminopyridine:aldehyde).<sup>[7]</sup>
- Add a base such as sodium bicarbonate to the mixture.<sup>[8]</sup>
- Heat the reaction mixture. Temperatures can range from 25°C to 80°C, and reaction times can vary from 2 to 24 hours, sometimes under reflux or microwave irradiation to accelerate the reaction.<sup>[1][7][8]</sup>
- Monitor the reaction to completion using an appropriate method (e.g., TLC).
- Once complete, quench the reaction, often with a saturated sodium bicarbonate solution.<sup>[7]</sup>
- Extract the product using an organic solvent like ethyl acetate.<sup>[7]</sup>
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.<sup>[7]</sup>
- Purify the resulting crude product, typically by silica gel column chromatography, to yield the 6-bromoimidazo[1,2-a]pyridine core.<sup>[7]</sup>

## Protocol 2: Synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives

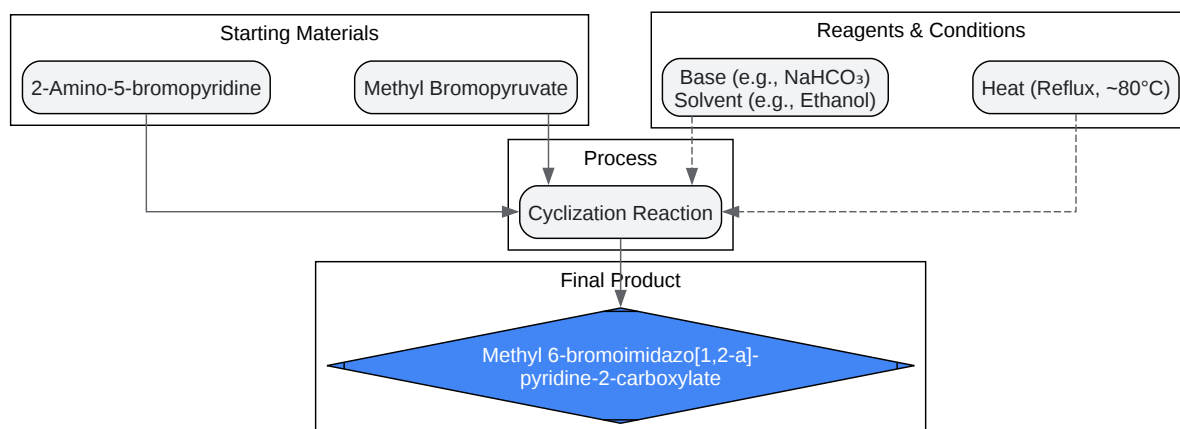
This protocol describes the cyclization step to form the final ester product, a method adapted from the synthesis of analogous compounds.<sup>[1][2]</sup>

Materials:

- A suitable precursor, such as 6-(6-aminopyridin-3-yl) derivative (for more complex structures) or simply 2-amino-5-bromopyridine for a direct approach.
- Methyl bromopyruvate
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethanol ( $\text{EtOH}$ )

Procedure:

- Combine the aminopyridine precursor (1.0 mmol), methyl bromopyruvate (3.0 mmol), and sodium bicarbonate (3.0 mmol) in a flask containing ethanol (e.g., 10 mL).<sup>[1][2]</sup>
- Heat the mixture to 80°C and maintain it at reflux for approximately 4 hours.<sup>[1][2]</sup>
- Monitor the reaction's progress via thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The resulting crude product can then be purified by column chromatography on silica gel to isolate the target compound, **Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate**.



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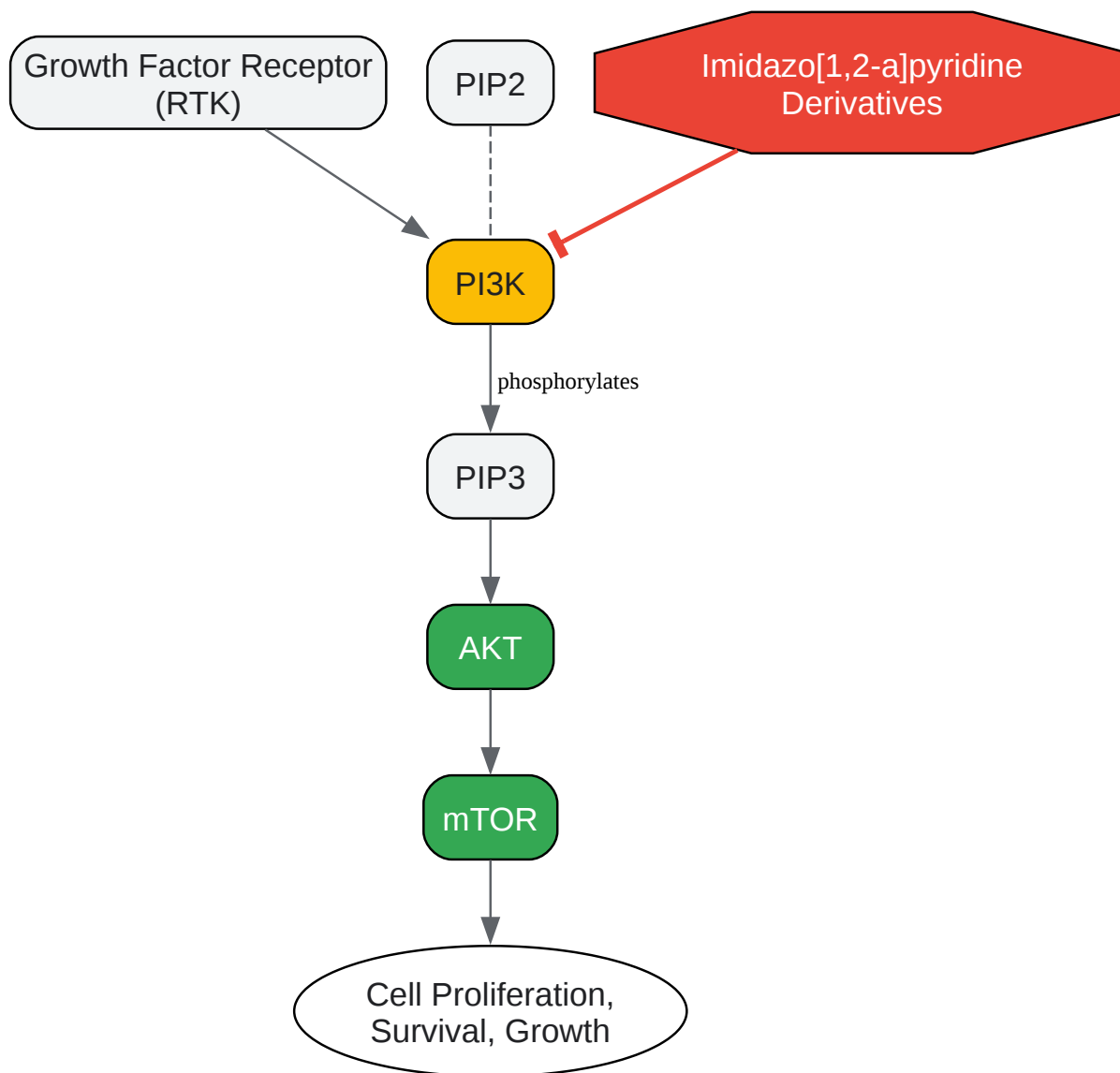
General synthetic workflow for the target compound.

## Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for inhibitors targeting various diseases, from cancer to bacterial infections.

### Inhibition of the PI3K/AKT/mTOR Pathway

Derivatives of imidazo[1,2-a]pyridine are recognized as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.<sup>[2]</sup> This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.<sup>[2][9]</sup> By inhibiting PI3K $\alpha$ , these compounds can block downstream signaling through AKT and the mechanistic target of rapamycin (mTOR), leading to cell cycle arrest (commonly at the G2/M phase) and apoptosis in cancer cells.<sup>[2][9]</sup>



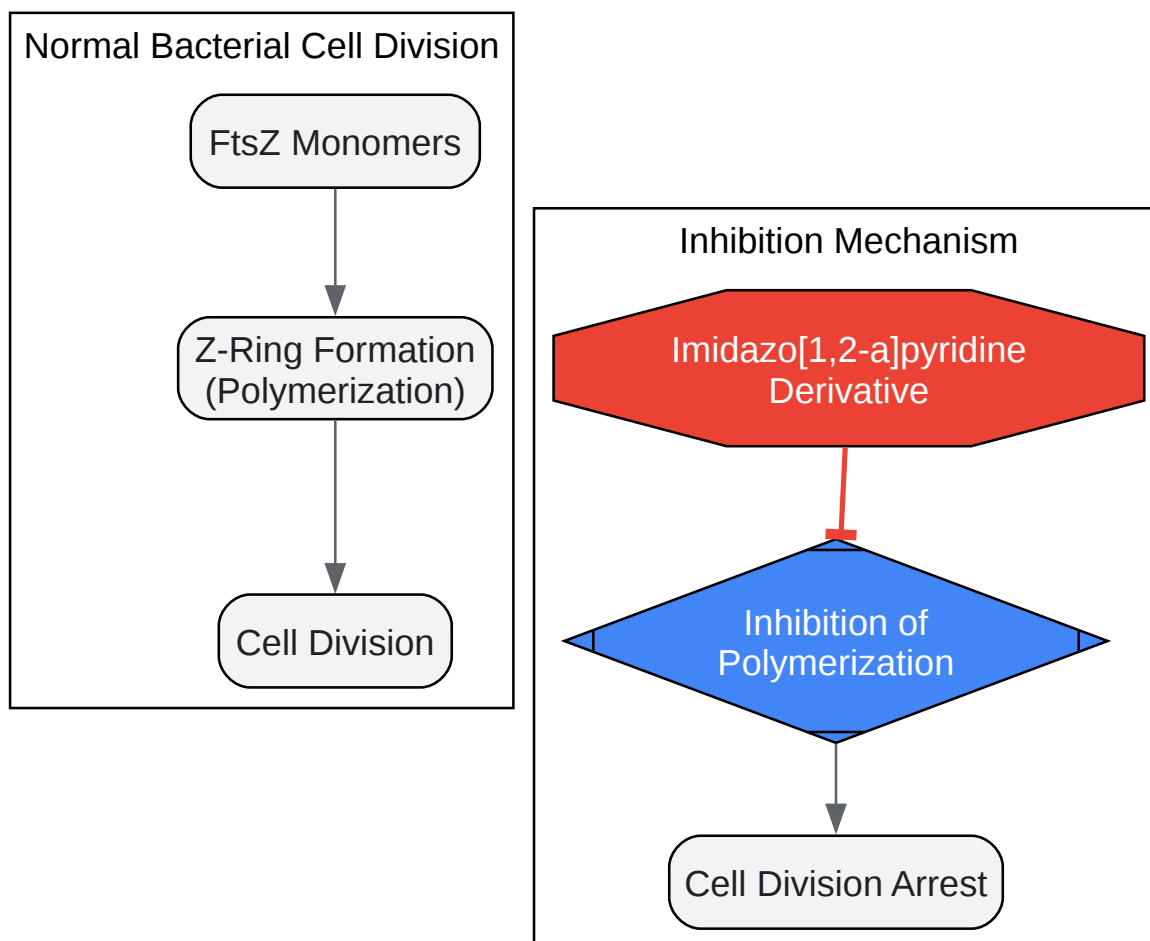
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Inhibition of the PI3K/AKT/mTOR signaling pathway.

## Inhibition of Bacterial Cell Division (FtsZ)

Recent research has identified certain ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of *Streptococcus pneumoniae*.<sup>[10][11]</sup> The target of these compounds is the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial bacterial cell-division protein that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.<sup>[10]</sup> By inhibiting FtsZ function, these compounds effectively block cell

division, leading to an anti-bacterial effect. This represents a promising avenue for developing new antibiotics, especially in the face of rising multi-drug resistance.[10]



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Mechanism of bacterial FtsZ protein inhibition.

## Other Potential Applications

The imidazo[1,2-a]pyridine scaffold has also been investigated for other therapeutic applications. Studies have explored its use in developing inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation, a critical post-translational modification.[12] Furthermore, various derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties.[13]

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## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3K $\alpha$  Inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [chemmethod.com](https://chemmethod.com) [[chemmethod.com](https://chemmethod.com)]
- 4. 6-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 354548-08-6 [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 5. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> | CID 16210769 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate | CAS 908581-18-0 | Chemical-Suppliers [[chemical-suppliers.eu](https://chemical-suppliers.eu)]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [[patents.google.com](https://patents.google.com)]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [[frontiersin.org](https://frontiersin.org)]
- 13. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]



- To cite this document: BenchChem. ["Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183446#methyl-6-bromoimidazo-1-2-a-pyridine-2-carboxylate-molecular-weight\]](https://www.benchchem.com/product/b183446#methyl-6-bromoimidazo-1-2-a-pyridine-2-carboxylate-molecular-weight)

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